ACP-5862

Vue d'ensemble

Description

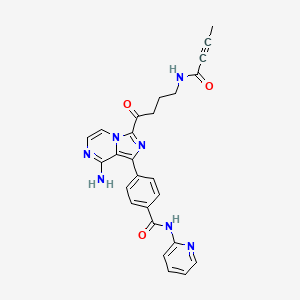

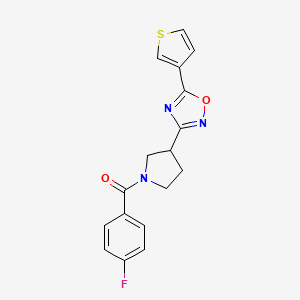

ACP-5862 est un métabolite actif majeur circulant de l'acalabrutinib, un inhibiteur covalent de la tyrosine kinase de Bruton. L'acalabrutinib est approuvé pour le traitement du lymphome à cellules du manteau récidivant ou réfractaire et de la leucémie lymphoïde chronique ou du lymphome lymphocytique à petites cellules. This compound a été observé dans la circulation plasmatique humaine et est connu pour son inhibition puissante et sélective de la tyrosine kinase de Bruton .

Mécanisme D'action

Target of Action

The primary target of 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is Bruton tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a vital role in the development and functioning of B cells .

Mode of Action

This compound acts as a covalent inhibitor of BTK . It binds to BTK at the active site, leading to a blockage of the enzyme’s activity . This blockage prevents the downstream signaling of the B-cell antigen receptor pathway, thereby inhibiting B-cell proliferation and survival .

Biochemical Pathways

The action of this compound affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, leading to a decrease in the activation and proliferation of B cells . This can result in the reduction of symptoms in diseases characterized by overactive B cells, such as mantle cell lymphoma and chronic lymphocytic leukemia .

Pharmacokinetics

This compound is formed and metabolized primarily by the CYP3A4 enzyme . It exhibits time-independent pharmacokinetics and moderate to high variability . The formation rate of this compound is defined as the acalabrutinib clearance multiplied by the fraction metabolized . This compound is characterized by a 2-compartment model with first-order elimination .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of BTK, leading to a decrease in B-cell activation and proliferation . This can result in the reduction of symptoms in diseases characterized by overactive B cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism of this compound . Furthermore, genetic variations in the CYP3A4 enzyme among individuals could also influence the pharmacokinetics and pharmacodynamics of this compound .

Analyse Biochimique

Biochemical Properties

ACP-5862 has been observed to be a potent and selective covalent inhibitor of BTK . It has a twofold lower potency than acalabrutinib but with similar high kinase selectivity . Like acalabrutinib, this compound was the most selective toward BTK relative to ibrutinib and zanubrutinib .

Cellular Effects

This compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients . It is suggested that this compound’s covalent binding properties and potential contribution to clinical efficacy of acalabrutinib influence acalabrutinib clearance and this compound formation and clearance .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent inhibition of wild-type BTK . This inhibition is observed in a biochemical kinase assay .

Temporal Effects in Laboratory Settings

The current data suggest that this compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients over time . This indicates the value of proactive metabolite identification and pharmacological characterization .

Metabolic Pathways

This compound formation and metabolism are influenced by CYP3A4, as indicated by recombinant cytochrome P450 (rCYP) reaction phenotyping . This compound formation K m (Michaelis constant) and V max were 2.78 μM and 4.13 pmol/pmol CYP3A/min, respectively .

Transport and Distribution

Acalabrutinib and this compound were found to be substrates of multidrug resistance protein 1 and breast cancer resistance protein but not OATP1B1 or OATP1B3 . This suggests that these proteins may play a role in the transport and distribution of this compound within cells and tissues.

Méthodes De Préparation

ACP-5862 est synthétisé par une réaction biosynthétique in vitro. Le métabolite est purifié et caractérisé par spectroscopie de résonance magnétique nucléaire, qui révèle qu'il s'agit d'une cétone ou d'un amide à cycle pyrrolidine ouvert . La formation d'this compound implique l'enzyme cytochrome P450 3A4, qui est responsable de son métabolisme . Les conditions de réaction pour la synthèse comprennent des concentrations spécifiques d'acalabrutinib et de l'enzyme, la cinétique de formation étant mesurée sur une plage de concentrations d'acalabrutinib .

Analyse Des Réactions Chimiques

ACP-5862 subit diverses réactions chimiques, notamment l'oxydation et la réduction. L'enzyme cytochrome P450 3A4 joue un rôle crucial dans sa formation et son métabolisme . Les principaux produits formés à partir de ces réactions comprennent la cétone ou l'amide à cycle pyrrolidine ouvert . Les réactifs et conditions courants utilisés dans ces réactions comprennent des concentrations spécifiques d'acalabrutinib et de l'enzyme, la cinétique de réaction étant mesurée sur une plage de concentrations .

Applications de la recherche scientifique

This compound a des applications significatives en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il contribue à l'efficacité clinique de l'acalabrutinib dans le traitement du lymphome à cellules du manteau et de la leucémie lymphoïde chronique ou du lymphome lymphocytique à petites cellules . L'inhibition puissante et sélective de la tyrosine kinase de Bruton par le composé en fait un outil précieux pour étudier l'inhibition des kinases et ses effets sur diverses voies cellulaires . De plus, le rôle d'this compound dans les interactions médicamenteuses et ses contributions potentielles à l'activité pharmacologique sont des domaines de recherche active .

Mécanisme d'action

This compound exerce ses effets par inhibition covalente de la tyrosine kinase de Bruton. Le composé se lie de manière covalente à la kinase, conduisant à son inhibition . Cette inhibition perturbe les voies de signalisation médiées par la tyrosine kinase de Bruton, qui sont essentielles à la survie et à la prolifération de certaines cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'enzyme cytochrome P450 3A4, qui est responsable de la formation et du métabolisme d'this compound .

Applications De Recherche Scientifique

ACP-5862 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it contributes to the clinical efficacy of acalabrutinib in treating mantle cell lymphoma and chronic lymphocytic leukemia or small lymphocytic lymphoma . The compound’s potent and selective inhibition of Bruton tyrosine kinase makes it a valuable tool in studying kinase inhibition and its effects on various cellular pathways . Additionally, this compound’s role in drug-drug interactions and its potential contributions to pharmacological activity are areas of active research .

Comparaison Avec Des Composés Similaires

ACP-5862 est similaire à d'autres inhibiteurs covalents de la tyrosine kinase de Bruton, tels que l'ibrutinib et le zanubrutinib . this compound est unique dans sa grande sélectivité envers la tyrosine kinase de Bruton par rapport à ces autres inhibiteurs . L'inhibition puissante et sélective de la tyrosine kinase de Bruton par le composé, ainsi que son rôle de métabolite majeur de l'acalabrutinib, le distinguent des autres composés similaires .

Propriétés

IUPAC Name |

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAATUBTUPPERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, this compound is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, this compound disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.

A: Preclinical studies have shown that this compound exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.

A: While both this compound and acalabrutinib are covalent BTK inhibitors, this compound exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of this compound towards BTK, despite having a similar binding affinity (KI).

A: this compound is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension this compound, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].

A: The presence of this compound, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and this compound is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.

A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (this compound/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.

A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.

A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.

ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if this compound is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.

A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and this compound [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)

![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)

![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2622201.png)

![3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid](/img/structure/B2622202.png)

![ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622203.png)

![ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)